MRS 2690
Description
Overview of Extracellular Nucleotides and Nucleotide Sugars in Cell Communication
Extracellular nucleotides and nucleotide sugars function as important signaling molecules across diverse biological systems. Released from cells through various mechanisms, including regulated exocytosis, channels, and transporters, or from damaged cells, these molecules can act in an autocrine or paracrine manner to modulate cellular functions unife.itresearchgate.netnih.govnih.govoup.com.
Roles of ATP, ADP, UTP, and UDP in Biological Processes
Adenosine triphosphate (ATP) is perhaps the most well-known extracellular nucleotide, recognized for its role as a primary energy currency within the cell. However, outside the cell, ATP acts as a potent signaling molecule, activating a range of purinergic receptors wikipedia.orgwikipedia.orgmicrobenotes.com. Adenosine diphosphate (B83284) (ADP), a metabolic product of ATP hydrolysis, is also a significant extracellular signal, particularly recognized for its crucial role in platelet aggregation guidetopharmacology.orgnih.gov. Uridine (B1682114) triphosphate (UTP) and uridine diphosphate (UDP) are pyrimidine (B1678525) nucleotides that also participate in extracellular signaling, activating specific subsets of purinergic receptors and influencing processes such as cell proliferation, migration, and secretion wikipedia.orgwikipedia.orgmdpi.com.
Emergence of Nucleotide Sugars as Signaling Molecules
Beyond the canonical nucleotides, nucleotide sugars have emerged as important extracellular signaling molecules. Uridine diphosphate glucose (UDP-glucose) is a prime example of a nucleotide sugar that functions in this capacity unife.itresearchgate.netwikipedia.orgnih.govnih.gov. While primarily known as activated precursors in glycosylation reactions and carbohydrate metabolism, extracellular UDP-glucose and potentially other nucleotide sugars are now understood to activate specific purinergic receptors, expanding the complexity of purinergic signaling wikipedia.orgwikipedia.orgnih.gov.
Classification and Characteristics of P2 Receptors
Purinergic receptors activated by nucleotides are broadly classified into two main families: P2X and P2Y receptors guidetopharmacology.orgnih.govnih.govwikipedia.orgnews-medical.net.
Distinction between P2X and P2Y Receptor Subfamilies
The fundamental distinction between P2X and P2Y receptors lies in their structure and signaling mechanisms. P2X receptors are ligand-gated ion channels that mediate rapid, millisecond-scale responses by allowing the flux of cations (such as Na+, K+, and Ca2+) across the cell membrane upon binding of ATP nih.govwikipedia.org. They are typically composed of three subunits, each with two transmembrane domains nih.govwikipedia.org. In contrast, P2Y receptors belong to the superfamily of G protein-coupled receptors (GPCRs) guidetopharmacology.orgnih.govwikipedia.orgtocris.comnih.gov.
Overview of G Protein-Coupled P2Y Receptors
P2Y receptors are heptahelical transmembrane proteins that signal through the activation of heterotrimeric G proteins nih.govwikipedia.orgtocris.com. Upon ligand binding, P2Y receptors undergo conformational changes that facilitate the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. These activated subunits then modulate various downstream effector proteins, including adenylyl cyclase, phospholipase C, and ion channels, triggering intracellular signaling cascades that result in slower, more sustained cellular responses compared to P2X receptors guidetopharmacology.orgnih.govnih.govwikipedia.org. There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14, each displaying distinct pharmacological profiles and tissue distribution guidetopharmacology.orgnih.govwikipedia.orgnih.gov. These receptors are activated by a variety of nucleotides and nucleotide sugars, with some receptors showing selectivity for purines (ATP, ADP) and others for pyrimidines (UTP, UDP) or nucleotide sugars (UDP-glucose) nih.govnih.govnih.govnih.govnih.gov.
The P2Y14 Receptor: Discovery and Physiological Context
The P2Y14 receptor is one of the more recently identified members of the P2Y receptor family. It is primarily activated by UDP and the nucleotide sugar UDP-glucose nih.govnih.govnih.govnih.gov. The P2Y14 receptor is coupled predominantly to Gi/o proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels guidetopharmacology.org. It is expressed in various tissues and cell types, including immune cells (such as neutrophils and macrophages), the brain, liver, and adipose tissue guidetopharmacology.orgnih.gov. Research suggests the P2Y14 receptor is involved in a range of physiological processes, including immune responses, inflammation, and potentially metabolic regulation oup.comnih.gov.
Properties
CAS No. |
15039-58-4 |
|---|---|
Molecular Formula |
C15H22N2Na2O16P2S |
Molecular Weight |
626.33 |
Synonyms |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
Origin of Product |
United States |
Mrs 2690 As a Potent and Selective P2y14 Receptor Agonist
Origin and Structural Relationship to Endogenous Ligands
MRS 2690 was developed as a synthetic analog of the endogenous P2Y14 receptor ligand, UDP-glucose. researchgate.netnih.gov This structural relationship is key to its activity at the receptor.
Synthesis as a 2-Thio Analog of UDP-Glucose
This compound is specifically synthesized as a 2-thio analog of UDP-glucose. researchgate.netnih.gov This modification involves the substitution of an oxygen atom with a sulfur atom at the 2-position of the uracil (B121893) base of UDP-glucose. researchgate.nettocris.comnih.gov This structural alteration contributes to its distinct pharmacological properties, including increased potency and selectivity compared to the native ligand. researchgate.netcardiff.ac.uknih.govtocris.comnih.govtocris.comtocris.com
Pharmacological Characterization of this compound
Pharmacological studies have characterized this compound as a potent and effective agonist at the P2Y14 receptor, demonstrating superior activity compared to its endogenous counterpart, UDP-glucose. researchgate.netcardiff.ac.uknih.govtocris.comnih.govtocris.comtocris.com
Potency and Efficacy at the P2Y14 Receptor
This compound has been consistently shown to be a potent agonist at the P2Y14 receptor across various cell systems. For instance, in RBL-2H3 cells, which endogenously express the P2Y14 receptor, this compound induced intracellular calcium mobilization with an EC50 value of 538 ± 106 nM. nih.gov It also concentration-dependently enhanced hexosaminidase (HEX) release from these cells with an EC50 of 103 ± 18 nM. researchgate.netnih.gov Studies have reported EC50 values for this compound at the human P2Y14 receptor as low as 49 nM. tocris.comtocris.comtocris.com this compound has been described as fully efficacious in mediating P2Y14 receptor-dependent effects, such as calcium mobilization and degranulation in mast cells. nih.gov
| Assay (Cell Type) | This compound EC50 (nM) | UDP-Glucose EC50 (nM) | Reference |
|---|---|---|---|
| Intracellular Calcium Mobilization (RBL-2H3) | 538 ± 106 | 5980 ± 1140 | nih.gov |
| Hexosaminidase Release (RBL-2H3) | 103 ± 18 | 1150 ± 320 | researchgate.netnih.gov |
| Human P2Y14 Receptor Activation | 49 | - | tocris.comtocris.comtocris.com |
Comparative Agonist Activity versus UDP-Glucose
A key finding in the characterization of this compound is its significantly higher potency compared to UDP-glucose. researchgate.netcardiff.ac.uknih.govtocris.comnih.govtocris.comtocris.com this compound has been reported to be approximately 7-fold more potent than UDP-glucose at the P2Y14 receptor. researchgate.netnih.govtocris.comtocris.com In studies measuring intracellular calcium mobilization in RBL-2H3 cells, this compound showed an EC50 of 538 nM, while UDP-glucose had an EC50 of 5980 nM, indicating a nearly 11-fold difference in potency in this specific assay. nih.gov Similarly, in HEX release assays, this compound was approximately 11 times more potent than UDP-glucose. researchgate.netnih.gov Despite the difference in potency, this compound has been shown to exhibit equal maximal efficacy compared to UDP-glucose in certain responses like intracellular calcium mobilization. nih.gov
| Agonist | P2Y14 Receptor Potency (relative to UDP-Glucose) | Reference |
|---|---|---|
| This compound | ~7-fold higher | researchgate.netnih.govtocris.comtocris.com |
| This compound | ~11-fold higher (Calcium Mobilization, RBL-2H3) | nih.gov |
| This compound | ~11-fold higher (HEX Release, RBL-2H3) | researchgate.netnih.gov |
| UDP-Glucose | 1-fold (reference) | researchgate.netnih.govtocris.comtocris.com |
Selectivity Profile of this compound
Beyond its potency, the selectivity of this compound for the P2Y14 receptor over other P2Y receptor subtypes is a critical characteristic that makes it a valuable pharmacological tool. cardiff.ac.uktocris.comnih.gov
Lack of Activity at Other P2Y Receptor Subtypes (e.g., P2Y2, P2Y6)
This compound has demonstrated a favorable selectivity profile, showing negligible or no significant activity at several other P2Y receptor subtypes, including P2Y2 and P2Y6 receptors. cardiff.ac.uktocris.comnih.gov This is particularly relevant as UDP-glucose and UDP, which also activate P2Y14, can have activity at other P2Y receptors like P2Y2 and P2Y6, respectively. tocris.comnih.govtocris.comnews-medical.net Studies have shown that at concentrations where this compound is active at the P2Y14 receptor, it is inactive at P2Y2 receptors. researchgate.net Furthermore, a selective P2Y6 receptor agonist, 3-phenacyl-UDP, was inactive in cell systems expressing P2Y14 receptors at concentrations up to 10 µM, supporting the distinction between P2Y14 and P2Y6 activation. nih.gov The structural modification in this compound, the 2-thio substitution, appears to be crucial for this enhanced selectivity for P2Y14 over P2Y2 receptors. tocris.comtocris.comnews-medical.net
Implications for Isolating P2Y14-Mediated Responses
The high potency and selectivity of this compound make it a valuable pharmacological tool for researchers aiming to specifically investigate responses mediated by the P2Y14 receptor. cardiff.ac.uknih.gov By using a potent and selective agonist like this compound, researchers can activate P2Y14 receptors with minimal activation of other purinergic or G protein-coupled receptors that might be present in a biological system. This allows for the isolation and characterization of downstream signaling pathways and physiological effects directly attributable to P2Y14 receptor activation.
For example, studies investigating vasoconstriction in porcine pancreatic arteries utilized this compound to confirm the involvement of the P2Y14 receptor. cardiff.ac.ukpa2online.orgpa2online.org The contractions evoked by this compound were significantly attenuated by a selective P2Y14 receptor antagonist, PPTN, reinforcing that the observed effects were indeed mediated via P2Y14. cardiff.ac.ukpa2online.org Similarly, in studies on mast cell degranulation, this compound was used alongside UDP-glucose to demonstrate that the enhancement of degranulation was mediated by the P2Y14 receptor, as this effect was blocked by pertussis toxin (indicating Gi-coupling, consistent with P2Y14 signaling) and diminished by P2Y14 receptor-specific siRNA. nih.govresearchgate.net The use of this compound helped confirm that the observed effects were specifically due to P2Y14 activation, distinguishing them from potential effects mediated by other receptors. nih.gov
The stability of this compound may also contribute to its utility in isolating P2Y14-mediated responses. Compared to endogenous agonists like UDP and UDP-glucose, which can be subject to breakdown by ectonucleotidases, this compound appears to be more stable, potentially leading to more consistent and reliable receptor activation in experimental settings. pa2online.org This enhanced stability, combined with its potency and selectivity, positions this compound as a key tool for dissecting the specific roles of the P2Y14 receptor in various physiological and pathological processes.
Molecular and Cellular Mechanisms Mediated by Mrs 2690
P2Y14 Receptor Coupling to G Proteins
The P2Y14 receptor, like other members of the P2Y family, couples to heterotrimeric G proteins upon agonist binding. nih.govguidetopharmacology.org
Primary Coupling to Gαi Proteins
Research indicates that the P2Y14 receptor primarily couples to Gαi proteins. tocris.comresearchgate.netnih.govguidetopharmacology.orgnottingham.ac.ukcardiff.ac.uk This coupling is a key step in the signaling pathway initiated by MRS 2690. Evidence for Gαi coupling includes the observation that the effects of P2Y14 receptor activation are blocked by pertussis toxin, which ADP-ribosylates and inactivates Gαi subunits. nih.govresearchgate.net Studies using RBL-2H3 mast cells, which endogenously express the P2Y14 receptor, have shown that both UDP-glucose and this compound induce intracellular calcium mobilization that is blocked by pertussis toxin, indicating Gαi-coupled P2Y14 receptor presence. nih.gov P2Y14 receptor agonists also induced [³⁵S]GTPγS binding to RBL-2H3 cell membranes, further supporting G protein activation. nih.govresearchgate.net Structural studies of the P2Y14-Gi complexes offer insights into this coupling mechanism, showing interactions between the Gi protein and the cytoplasmic cavity of P2Y14. researchgate.net
Consequences of Gαi Activation (e.g., Inhibition of Adenylyl Cyclase)
Activation of Gαi proteins leads to several downstream consequences, notably the inhibition of adenylyl cyclase activity. Adenylyl cyclase is an enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP. acs.org By inhibiting adenylyl cyclase, Gαi activation reduces intracellular cAMP levels. researchgate.netnih.govguidetopharmacology.orgnottingham.ac.ukcardiff.ac.ukacs.orgacs.org
Studies have demonstrated that P2Y14 receptor agonists, including UDP-glucose and this compound, inhibit forskolin-stimulated cAMP production. researchgate.netnottingham.ac.ukcardiff.ac.ukacs.orgacs.org Forskolin is a direct activator of adenylyl cyclase, and its use allows for the assessment of receptor-mediated inhibition of this enzyme. The reduction in cAMP levels upon this compound binding to the P2Y14 receptor is a direct consequence of the receptor's coupling to and activation of Gαi proteins. researchgate.netcardiff.ac.ukpa2online.org
Downstream Intracellular Signaling Cascades
Beyond the direct effects on adenylyl cyclase, P2Y14 receptor activation by this compound influences other intracellular signaling pathways.
Modulation of Cyclic AMP Production
As discussed, a primary consequence of P2Y14 receptor coupling to Gαi is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.netnih.govguidetopharmacology.orgnottingham.ac.ukcardiff.ac.ukacs.orgacs.org This modulation of cAMP production is a significant aspect of P2Y14 receptor signaling. Research findings consistently show that this compound inhibits cAMP accumulation in cells expressing the P2Y14 receptor. researchgate.netcardiff.ac.ukacs.orgacs.org
Below is a table summarizing the effect of P2Y14 receptor agonists, including this compound, on cAMP levels in different studies:
| Agonist | Receptor Expression | Effect on cAMP Production | Reference |
| UDP-glucose | Various cells | Inhibition | researchgate.netnih.govguidetopharmacology.orgcardiff.ac.ukacs.orgacs.org |
| This compound | Various cells | Inhibition | researchgate.netcardiff.ac.ukacs.orgacs.org |
Activation of Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3) Pathways
While the primary coupling of P2Y14 receptors is to Gαi, there is also evidence suggesting potential links to phospholipase C (PLC) and inositol trisphosphate (IP3) pathways, although this may involve indirect mechanisms or specific cellular contexts. Gβγ subunits, released upon dissociation from activated Gαi, can activate PLCβ isoforms. nih.govcardiff.ac.uk Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). nih.govunife.it IP3 then mediates the release of calcium from intracellular stores. nih.govunife.it
Initial studies of the P2Y14 receptor often utilized overexpression of Gα subunits, such as Gα16 or Gαq/i chimera, that engineered coupling of Gi-coupled receptors to activate PLC. nih.gov While these studies demonstrated the potential for PLC activation, the direct coupling of native P2Y14 receptors to PLC via Gαq is generally not considered the primary pathway, unlike other P2Y receptor subtypes such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 which couple via Gq proteins. guidetopharmacology.org However, Gβγ-dimers from Gi activation can initiate PLCβ signaling pathways. nih.govcardiff.ac.uk
Mobilization of Intracellular Calcium (Ca2+)
Activation of the P2Y14 receptor by agonists like this compound has been shown to induce intracellular calcium mobilization. nih.govnih.govnih.govresearchgate.net This calcium transient is a critical downstream event in P2Y14 receptor signaling and is often used as a functional readout of receptor activation. nih.govnih.govresearchgate.net
In RBL-2H3 mast cells, both UDP-glucose and this compound induced intracellular calcium mobilization in a concentration-dependent manner. nih.govnih.gov The EC50 values for UDP-glucose and this compound in inducing calcium mobilization were reported as 5980 ± 1140 nM and 538 ± 106 nM, respectively, demonstrating this compound's higher potency. nih.gov This calcium mobilization was blocked by pertussis toxin, further supporting the involvement of Gαi proteins. nih.gov The release of intracellular calcium is mediated by IP3-sensitive calcium stores, following the potential activation of the PLC/IP3 pathway downstream of Gβγ subunits. nih.govunife.itfrontiersin.org
Below is a table summarizing the potency of this compound and UDP-glucose in inducing intracellular calcium mobilization:
| Agonist | EC50 for Ca2+ Mobilization (nM) | Reference |
| UDP-glucose | 5980 ± 1140 | nih.gov |
| This compound | 538 ± 106 | nih.gov |
Potential Involvement of MAPK and ERK Pathways
P2Y receptors, as GPCRs, can signal through a range of intracellular effectors, including heterotrimeric G proteins, β-arrestins, and MAPK and ERK pathways. tocris.com While the primary coupling of P2Y14 is to Gi/o proteins, there is evidence suggesting potential links to MAPK signaling. researchgate.netnih.gov
Studies investigating the effects of P2Y14 receptor activation have observed the phosphorylation of ERK1/2 in response to agonists like UDP-glucose. cardiff.ac.uk Although the direct involvement of this compound specifically in activating MAPK/ERK pathways has been explored in some contexts, the precise mechanisms and the extent to which this compound directly or indirectly influences these pathways via P2Y14 receptor activation requires further detailed investigation. cardiff.ac.ukresearchgate.net The broader understanding of P2Y receptor signaling indicates that activation can lead to the modulation of MAPK and ERK pathways, suggesting a potential, albeit not fully elucidated for this compound specifically, link between P2Y14 activation by this compound and these pathways. researchgate.nettocris.com
Receptor Activation Dynamics and Ligand-Receptor Interactions
The interaction of this compound with the P2Y14 receptor involves specific binding to activate the receptor and initiate downstream signaling. This compound's higher potency compared to UDP-glucose suggests favorable interactions with the receptor binding site. cardiff.ac.ukbio-techne.comtocris.comrndsystems.comtocris.com
Structure-Activity Relationship (SAR) Studies of UDP-Glucose Analogues and P2Y14 Receptor Activation
Structure-Activity Relationship (SAR) studies of UDP-glucose analogues have been crucial in understanding the molecular determinants for P2Y14 receptor activation and in the development of more potent agonists like this compound. rndsystems.comtocris.comelifesciences.orgnih.govbiocrick.comacs.orgguidetopharmacology.org These studies have explored modifications to the nucleobase, ribose, and phosphate (B84403) moieties of UDP-glucose, as well as the sugar moiety. tocris.comnih.govguidetopharmacology.org
This compound, a 2-thio analogue of UDP-glucose, exhibits increased potency at the P2Y14 receptor. tocris.comnih.gov This modification at the 2-position of the uracil (B121893) base contributes to its enhanced activity. tocris.comnih.gov SAR studies have indicated that the P2Y14 receptor binding site is structurally restrictive regarding modifications to the nucleobase, ribose, and phosphate groups. tocris.com However, the sugar moiety can be modified or even deleted in some potent UDP analogues, suggesting that while the sugar contributes to binding and potency, it is not strictly essential for activation by all ligands. tocris.comelifesciences.orgnih.gov
Molecular modeling and docking studies have provided insights into the putative binding site of UDP-glucose and its derivatives, including this compound, on the P2Y14 receptor. elifesciences.orgguidetopharmacology.org These studies suggest the presence of a binding pocket that accommodates the nucleotide moiety, and a separate sugar-binding site that interacts with the glucose part of UDP-glucose. elifesciences.org Interactions between the sugar moiety and residues in transmembrane helix 7 (TM7) appear to be important for the potency of UDP-sugars. elifesciences.orgbiorxiv.org The enhanced potency of this compound likely stems from favorable interactions within these binding regions, conferred by its specific chemical structure.
The following table summarizes some key findings from SAR studies regarding the potency of UDP-glucose and this compound at the human P2Y14 receptor:
| Compound | EC50 (nM) | Relative Potency (vs. UDP-glucose) | Reference |
| UDP-glucose | 350 - 40.3 | 1 | tocris.comelifesciences.org |
| This compound | 49 | ~7-10 | bio-techne.comtocris.comrndsystems.comtocris.compa2online.org |
Note: EC50 values can vary depending on the assay system and cell line used.
Insights into Receptor Dimerization and Conformational Changes
Like other GPCRs, P2Y receptors are believed to exist and function as dimers or potentially higher-order oligomers. embopress.orgnih.govnih.gov Receptor dimerization can influence ligand binding properties, signaling efficacy, and receptor regulation. embopress.org
Ligand binding to GPCRs, including P2Y receptors, induces conformational changes that are essential for receptor activation and coupling to downstream signaling proteins like G proteins. elifesciences.orgtocris.comembopress.orgnih.govnih.gov Studies on P2Y receptors, such as P2Y12 and P2Y14, suggest common ligand-induced activation mechanisms involving significant conformational changes in transmembrane helices, particularly TM6 and TM7. elifesciences.orgbiorxiv.orgnih.gov These changes facilitate the interaction with and activation of intracellular signaling partners.
While direct experimental evidence specifically detailing the effect of this compound on P2Y14 receptor dimerization or the precise conformational changes induced by this compound binding is limited in the provided search results, the general principles of GPCR activation and the observed conformational changes with native agonists like UDP-glucose or related receptors like P2Y12 provide a framework. elifesciences.orgbiorxiv.orgembopress.orgnih.govnih.gov It is likely that this compound, as a potent agonist, stabilizes an active conformation of the P2Y14 receptor, similar to that induced by UDP-glucose, leading to the observed functional responses. elifesciences.org Further research specifically investigating this compound's impact on P2Y14 receptor dimerization and conformational dynamics would provide more specific insights.
Applications of Mrs 2690 in in Vitro Research Models
Cellular Models for P2Y14 Receptor Studies
In vitro studies employing MRS 2690 have utilized different cell models to understand P2Y14 receptor function. These models include cell lines engineered to express the receptor and those that naturally express it.
Application in Cell Lines Endogenously Expressing P2Y14 Receptors (e.g., RBL-2H3 mast cells, BON cells)
This compound is also applied in cell lines that endogenously express P2Y14 receptors, such as RBL-2H3 mast cells and BON cells. cardiff.ac.ukresearchgate.netnih.govamericanelements.com RBL-2H3 cells are a widely used model for mast cell degranulation studies and have been shown to express functional P2Y14 receptors. nih.govresearchgate.netamericanelements.comresearchgate.net In these cells, this compound has been used to investigate the role of P2Y14 in processes like calcium mobilization and degranulation. cardiff.ac.ukresearchgate.netnih.govamericanelements.com BON cells, a human carcinoid cell line, also endogenously express P2Y14 receptors, and this compound has been used to study P2Y14-mediated calcium signaling in this context. cardiff.ac.uk
Functional Assays Employing this compound
The activity of this compound at the P2Y14 receptor is assessed using various functional assays that measure downstream signaling events.
Calcium Mobilization Assays
Calcium mobilization assays are commonly used to evaluate the ability of this compound to activate P2Y14 receptors, particularly in cells where receptor activation leads to an increase in intracellular calcium concentration. cardiff.ac.ukamericanelements.com In RBL-2H3 mast cells, this compound induces a concentration-dependent increase in intracellular calcium levels. nih.govresearchgate.net Similarly, in BON cells, this compound has been shown to induce calcium signals. cardiff.ac.uk These assays often involve loading cells with a calcium-sensitive fluorescent dye and measuring changes in fluorescence upon addition of this compound.
Measurements of Cyclic AMP Inhibition
As a Gαi-coupled receptor agonist, this compound activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net Assays measuring cAMP inhibition are therefore used to assess this compound potency and efficacy. These assays are frequently performed in recombinant cell lines expressing P2Y14, such as HEK293T cells, where the effect of this compound on forskolin-stimulated cAMP production can be measured. cardiff.ac.uknih.govresearchgate.netnih.gov
Degranulation Studies (e.g., N-acetyl-β-D-hexosaminidase release from mast cells)
In mast cells, activation of P2Y14 receptors by agonists like this compound can enhance degranulation, a process involving the release of inflammatory mediators stored in granules. researchgate.netnih.govamericanelements.com Degranulation studies, often measuring the release of enzymes like N-acetyl-β-D-hexosaminidase (β-HEX), are used to assess the functional impact of this compound in these cells. researchgate.netnih.govamericanelements.comresearchgate.net While this compound alone may not always induce degranulation, it has been shown to concentration-dependently enhance antigen-induced β-HEX release from RBL-2H3 cells. researchgate.netnih.govresearchgate.netamericanelements.com
Summary of this compound Potency in In Vitro Assays
Based on the research findings, the potency of this compound has been quantified in various in vitro assays and cell lines. The following table summarizes some reported values:
| Cell Line | Assay | Reported Value (EC50 or Ki) | Reference |
| RBL-2H3 cells | Calcium Mobilization | 538 ± 106 nM (EC50) | nih.gov |
| RBL-2H3 cells | β-HEX Release (Antigen-enhanced) | 103 ± 18 nM (EC50) | nih.govresearchgate.net |
| HEK293T cells | cAMP Inhibition | 11 nM (EC50) | nih.gov |
| CHO cells (hP2Y14R) | cAMP Inhibition | 11 nM (EC50) | nih.gov |
| CHO cells (hP2Y14R) | FCM Binding | 0.34 ± 0.04 µM (Ki) | nih.gov |
Elucidating P2Y14 Receptor-Mediated Cellular Responses
This compound serves as a key pharmacological tool for dissecting the diverse cellular responses triggered by P2Y14 receptor activation. Its application in various cell types has contributed to understanding the receptor's involvement in inflammatory processes, immune cell function, and epithelial cell communication.
Investigation of Inflammatory Processes and Immune Cell Function
The P2Y14 receptor is notably expressed in immune cells and is considered an inflammatory mediator. researchgate.net Studies utilizing this compound have provided significant insights into its role in immune cell function, particularly in mast cells and neutrophils.
In rat basophilic leukemia (RBL-2H3) cells, a mast cell model, this compound has been shown to concentration-dependently enhance the release of β-hexosaminidase (β-HEX), a marker of degranulation. researchgate.netnih.gov This effect is dependent on Gi protein coupling and can be diminished by P2Y14 receptor-specific siRNA, confirming the involvement of P2Y14. nih.gov Similar findings have been observed in human LAD2 mast cells, where this compound also enhanced β-hexosaminidase release. researchgate.net These studies highlight the role of P2Y14, activated by agonists like this compound, in mediating mast cell degranulation, a key event in allergic and inflammatory responses. researchgate.netnih.gov
Furthermore, activation of P2Y14 by UDP-glucose or this compound in RBL-2H3 mast cells significantly increased the phosphorylation of p38, ERK1/2, and JNK, indicating the involvement of MAPK signaling pathways downstream of P2Y14 activation. researchgate.netnih.gov
While direct studies on this compound's effect on neutrophil chemotaxis were not prominently detailed in the search results, the P2Y14 receptor antagonist PPTN has been shown to inhibit UDP-glucose mediated chemotaxis of neutrophils, suggesting that P2Y14 activation, likely achievable with this compound, plays a role in this process. rndsystems.com
Interactive Data Table: Effect of P2Y14 Agonists on β-Hexosaminidase Release in RBL-2H3 Cells
| Agonist | EC50 (nM) | Effect on β-HEX Release |
| UDP-glucose | 1150 ± 320 | Enhanced |
| This compound | 103 ± 18 | Enhanced |
*Data derived from in vitro studies on RBL-2H3 cells. nih.gov
Applications of Mrs 2690 in in Vivo Non Human Research Models
Preclinical Animal Models for P2Y14 Research
MRS 2690 has been employed in different animal models to study the functions of the P2Y14 receptor in vivo.
Rodent Models (e.g., Mouse)
Rodent models, particularly mice, have been used to investigate the effects of P2Y14 receptor activation by agonists like this compound. While direct in vivo studies with this compound in mouse models focusing solely on P2Y14 research are indicated bio-techne.com, much of the understanding of P2Y14 function in rodents, where this compound's effects are relevant, comes from studies on processes like hematopoietic stem cell mobilization nih.govresearchgate.net.
Larger Animal Models (e.g., Porcine)
Porcine models have been valuable in characterizing the functional expression of the P2Y14 receptor in specific tissues. Studies using porcine isolated pancreatic arteries have demonstrated the contractile effects of this compound cardiff.ac.ukpa2online.orgnih.gov.
Investigation of Physiological Processes
This compound has been instrumental in exploring the involvement of the P2Y14 receptor in several key physiological processes in these animal models.
Hematopoietic Stem Cell Mobilization and Engraftment
Research suggests that the P2Y14 receptor plays a role in hematopoietic stem and progenitor cell (HSPC) mobilization from the bone marrow into the peripheral blood nih.govresearchgate.net. UDP-glucose, an endogenous agonist of P2Y14, has been shown to mediate HSPC mobilization nih.gov. This compound, as a high-potency synthetic analog of UDP-glucose, is considered a potentially useful agent for this process, although safety data in this context are noted as not yet available nih.govresearchgate.net. The use of this compound may allow for a reduction in the dose compared to UDP-glucose while potentially maintaining the desired effects nih.gov.
Regulation of Vascular Tone (e.g., Pancreatic Arteries)
Studies in porcine isolated pancreatic arteries have investigated the role of the P2Y14 receptor in regulating vascular tone. This compound induced concentration-dependent contractions in these arteries cardiff.ac.ukpa2online.orgnih.gov. The rank order of potency for inducing contraction was this compound (10-fold) > UDP-glucose = UDP cardiff.ac.ukpa2online.org. The contractions evoked by this compound were significantly attenuated by PPTN, a selective P2Y14 receptor antagonist, indicating the involvement of P2Y14 receptors cardiff.ac.uknih.gov. Endothelium removal also significantly attenuated the contractions induced by this compound nih.gov.
Data from studies on porcine isolated pancreatic arteries:
| Agonist | Effect on Vascular Tone | Potency Relative to UDP-glucose | Attenuated by PPTN? | Attenuated by Endothelium Removal? |
|---|---|---|---|---|
| UDP | Contraction | Equal to UDP-glucose | Yes | Yes |
| UDP-glucose | Contraction | - | Yes | Yes |
Modulation of Insulin (B600854) Secretion
The P2Y14 receptor and its agonists, including this compound, have been investigated for their effects on insulin secretion. Studies using a rat insulinoma cell line (INS-1 823/13 β-cell line) showed that UDP-glucose and this compound inhibited forskolin-stimulated cAMP production and inhibited glucose-induced insulin release cardiff.ac.uk. This inhibitory effect on insulin release was blocked by the P2Y14 receptor antagonist PPTN, suggesting that this compound's action on insulin secretion is mediated through P2Y14 receptors cardiff.ac.uk.
Data from studies on rat INS-1 823/13 β-cell line:
| Compound | Effect on Forskolin-stimulated cAMP | Effect on Glucose-induced Insulin Release | Blocked by PPTN? |
|---|---|---|---|
| UDP-glucose | Inhibited | Inhibited | Yes |
Role in Mast Cell Degranulation in Live Systems (if applicable from research)
Research indicates a role for purinergic signaling, including P2Y receptors, in mast cell degranulation nih.govresearchgate.net. Specifically, the P2Y14 receptor is endogenously expressed in rat basophilic leukemia RBL-2H3 cells, a mast cell line nih.gov. Studies using RBL-2H3 cells have shown that this compound, as a selective P2Y14 receptor agonist, can induce β-hexosaminidase release, a marker of mast cell degranulation nih.gov. Furthermore, pre-treatment with thymidine (B127349) 5'-O-monophosphorothioate (TMPS), a P2Y14 receptor antagonist, suppressed this compound-induced degranulation in these cells nih.gov. This suggests that this compound can directly activate P2Y14 receptors on mast cells, leading to degranulation in this live cell system. While this specific finding is in a cell line, it highlights a potential mechanism relevant to in vivo mast cell activity.
Data from a study on this compound's effect on β-hexosaminidase release from RBL-2H3 cells:
| TMPS Concentration (µM) | This compound Concentration (µM) | β-HEX Release (% of total) |
| Vehicle | 1.0 | Increased |
| 10.0 | 1.0 | Suppressed |
| 100.0 | 1.0 | Suppressed |
| 1000.0 | 1.0 | Suppressed |
| Vehicle | 10.0 | Increased |
| 10.0 | 10.0 | Suppressed |
| 100.0 | 10.0 | Suppressed |
| 1000.0 | 10.0 | Suppressed |
Note: Data is based on the description of Figure 4 in reference nih.gov, indicating that TMPS pre-treatment suppressed this compound-induced release.
This compound also stimulated intracellular calcium mobilization in RBL-2H3 cells, and this effect was inhibited by TMPS pre-treatment, further supporting P2Y14 receptor activation as the mechanism nih.gov.
Exploring Pathophysiological Roles of P2Y14 Receptors
The P2Y14 receptor, activated by UDP-glucose and other UDP-sugars, is involved in various pathophysiological processes, often acting as a sensor for danger signals released from damaged or stressed cells elifesciences.orgresearchgate.netresearchgate.netelifesciences.org.
Contribution to Inflammatory Responses
The P2Y14 receptor plays a significant role in inflammatory responses elifesciences.orgresearchgate.netoup.complos.orgmdpi.com. It is highly expressed in immune cells and certain tissue parenchymal cells and its activation is associated with pro-inflammatory reactions oup.complos.orgmdpi.com. For instance, in the kidney, P2Y14 receptors on intercalated cells are activated by UDP-glucose, leading to the production of pro-inflammatory chemokines and the recruitment of neutrophils, contributing to renal inflammation plos.orgresearchgate.net. In the lung, P2Y14 receptor activation by UDP-glucose can accelerate eosinophil chemotaxis, exacerbating conditions like asthma oup.com. The UDP-glucose/P2Y14 receptor axis has also been shown to aggravate large intestinal inflammation by promoting the accumulation and activation of eosinophils oup.com. P2Y14 receptor signaling can also promote STAT1-mediated inflammation in macrophages mdpi.com.
Involvement in Stress Responses (e.g., Hypoxia, Ischemia, Mechanical Stress)
P2Y14 receptors are implicated in cellular responses to various forms of stress, including hypoxia, ischemia, and mechanical stress nih.govresearchgate.netoup.comacs.org. Extracellular nucleotides and UDP-sugars, the ligands for P2Y receptors including P2Y14, can be massively released at sites of damage resulting from such stressors nih.govacs.org. This release and subsequent activation of purinergic signaling pathways, including P2Y14, serve as a sensor and responder to damage-induced signals nih.gov. In the context of ischemic acute kidney injury, activation of P2Y14 by UDP-glucose triggers sterile inflammation, contributing to renal tubule damage researchgate.net. Studies in mice have also shown that P2Y14 modifies cell senescence and death in response to tissue stress, helping to preserve hematopoietic stem/progenitor cell function nih.gov. Deletion of P2Y14 has been shown to confer resistance to in utero radiation toxicity in mice, suggesting its role in modulating responses to genotoxic stress during embryonic development nih.govnih.gov.
Potential Role in Tumors (as a danger signal context)
P2Y14 and its ligand UDP-glucose, acting as a danger signal, have been implicated in the context of tumors researchgate.netresearchgate.netelifesciences.org. UDP-glucose and other nucleotide sugars are present at high levels in tumor cells and are released from cells in tumors and injury sites, potentially triggering inflammatory responses elifesciences.org. P2Y14 expression has been observed in different cancers, suggesting its potential as a biomarker researchgate.net. Research has explored the role of P2Y14 in tumor progression and immune evasion. For example, P2RY14 downregulation has been observed in lung adenocarcinoma and may be related to immune invasion within the tumor microenvironment amegroups.org. Conversely, activation of P2Y14 has been shown to suppress glioma cell growth in some studies amegroups.org. P2Y14 has also been implicated in enhancing the invasion of human extravillous trophoblast cells, suggesting a role in processes involving tissue remodeling and invasion, which can be relevant in a tumor context researchgate.netresearchgate.net.
Studies Related to Pain Control (in the broader purinergic context)
The purinergic signaling system, including P2Y receptors, plays a crucial role in the nervous system and is involved in nociception and antinociception nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov. P2Y14 receptor expression has been reported in the spinal cord, dorsal root ganglia (DRG), and trigeminal ganglion (TG), all key areas involved in pain processing nih.govresearchgate.net. Studies in mouse models of chronic neuropathic pain have investigated the potential of targeting P2Y14 receptors for pain relief nih.gov. P2Y14 receptor antagonists have been shown to reverse mechano-allodynia in a mouse model of sciatic constriction nih.gov. In the trigeminal ganglion, the P2Y14 receptor contributes to the maintenance of inflammatory orofacial pain in rats, potentially by regulating satellite glial cell activation and the release of cytokines researchgate.net. These findings suggest that modulating P2Y14 receptor activity could be a potential therapeutic strategy for managing certain types of pain nih.govresearchgate.net.
Methodological Considerations in Research Utilizing Mrs 2690
Ensuring P2Y14 Receptor Specificity in Complex Biological Systems
To confirm that observed effects are mediated solely through the P2Y14 receptor when using MRS 2690, researchers often employ pharmacological and genetic approaches.
Use of P2Y14 Receptor Antagonists (e.g., PPTN) for Validation
Selective P2Y14 receptor antagonists are valuable tools for confirming the involvement of this receptor. PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid) is a high-affinity and selective competitive antagonist for the P2Y14 receptor. rndsystems.comtocris.combio-techne.comresearchgate.net It has demonstrated over 10,000-fold selectivity for P2Y14 over other P2Y receptors. rndsystems.comtocris.combio-techne.com
Studies have shown that PPTN can significantly attenuate or block responses induced by this compound, indicating that these effects are indeed mediated via the P2Y14 receptor. For instance, PPTN has been shown to inhibit this compound-induced contractions in porcine pancreatic arteries. cardiff.ac.ukresearchgate.net Similarly, PPTN blocked the enhancement of N-acetyl-β-D-hexosaminidase release induced by this compound in RBL-2H3 mast cells. researchgate.netoncotarget.com This pharmacological approach, using a selective antagonist like PPTN, provides strong evidence for P2Y14 receptor-specific activity of this compound.
Employment of Genetic Models (e.g., P2Y14 receptor knockout mice) for Confirmation
Genetic models, such as P2Y14 receptor knockout mice, serve as another critical tool for validating the specificity of this compound. By comparing the effects of this compound in wild-type mice versus those genetically deficient in the P2Y14 receptor, researchers can ascertain the receptor's role in the observed phenotype.
Studies using P2Y14 receptor knockout mice have helped to delineate P2Y14-dependent effects from potential off-target effects of agonists like this compound. For example, research using P2Y14 receptor knockout mice has investigated the role of this receptor in various physiological processes. cardiff.ac.uknih.govnottingham.ac.ukacs.org The absence of a response to this compound in tissues or systems from P2Y14 knockout mice, while a response is observed in wild-type controls, confirms the specificity of this compound for the P2Y14 receptor in that particular context.
Considerations for In Vivo Application
Applying nucleotide analogs like this compound in vivo presents unique challenges related to their metabolic stability and bioavailability.
Bioavailability and Stability of Nucleotide Analogs in Animal Models
Nucleotide analogs often face limitations in vivo due to enzymatic degradation by ectonucleotidases and other enzymes, which can affect their bioavailability and half-life. nih.govnews-medical.net Chemical modifications are often introduced to enhance the stability of these compounds, although this can sometimes impact their potency. nih.gov
While the search results highlight the general challenges of bioavailability and stability for nucleotide analogs in vivo nih.govnews-medical.netoup.comuniv-lorraine.fr, specific detailed data regarding the bioavailability and stability of this compound in various animal models were not extensively provided. However, the development of more stable P2Y14 receptor agonists, such as MRS2905, suggests ongoing efforts to overcome these limitations for in vivo applications. researchgate.net Research into the pharmacokinetics of nucleotide analogs is crucial for designing appropriate in vivo study protocols. oup.complos.org
Comparison with Endogenous Ligands (e.g., UDP-glucose) for Dose Equivalence
This compound is known to be more potent than the endogenous ligand UDP-glucose at the P2Y14 receptor. cardiff.ac.uktocris.comnih.gov This difference in potency necessitates careful consideration when comparing the effects of this compound to those of UDP-glucose in research settings.
This compound has been reported to be approximately 7-fold more potent than UDP-glucose. tocris.comtocris.comnih.gov In some studies, the potency difference has been observed to be around 10-fold. cardiff.ac.ukresearchgate.net When conducting experiments, particularly in vivo, researchers must account for this disparity in potency when determining equimolar or equipotent doses. Direct comparisons of effects at the same molar concentration without considering the difference in potency can lead to misinterpretations of the relative contributions of the synthetic analog and the endogenous ligand. Studies often present concentration-response curves for both this compound and UDP-glucose to illustrate their relative potencies. cardiff.ac.uknih.govresearchgate.net
Table 1: Relative Potency of this compound vs. UDP-glucose at P2Y14 Receptor
| Compound | Relative Potency (vs. UDP-glucose) | Reference |
| This compound | ~7-fold higher | tocris.comtocris.comnih.gov |
| This compound | ~10-fold higher | cardiff.ac.ukresearchgate.net |
Integration with Other Research Techniques
Studying the multifaceted roles of the P2Y14 receptor and the effects of agonists like this compound often requires the integration of various research techniques. While the search results did not provide specific examples of this compound being directly integrated with techniques like mass spectrometry imaging (MSI) nih.govmdpi.com or advanced in vitro/in vivo screening models auctoresonline.org, the broader context of P2 receptor research and drug development highlights the importance of such integrated approaches.
Research on P2 receptors commonly involves a combination of pharmacological studies, genetic manipulations, biochemical assays (e.g., calcium mobilization, cAMP measurements, phosphorylation studies), and functional assays relevant to the specific tissue or cell type being investigated. cardiff.ac.uknih.govresearchgate.netresearchgate.netnih.govnih.gov The integration of techniques such as molecular docking and computational modeling can also aid in understanding the interaction of ligands like this compound with the P2Y14 receptor. nih.govmdpi.comacs.org Furthermore, studies evaluating the effects of compounds in vivo necessitate the integration of pharmacokinetic analysis with pharmacodynamic endpoints. oup.comuniv-lorraine.fr The use of techniques like siRNA for P2Y14 receptor knockdown in conjunction with pharmacological agonists further exemplifies the integrated approaches used to confirm receptor involvement. nih.govresearchgate.net
Immunohistochemistry and Western Blot for Receptor Expression
Immunohistochemistry and Western blotting are fundamental techniques used to detect and quantify protein expression levels and localization within tissues and cells. In the context of this compound research, these methods have been applied to study the expression of the P2Y14 receptor and downstream signaling molecules.
Studies investigating the effects of UDP-glucose, a related agonist to this compound, have utilized Western blot and immunohistochemical analyses to demonstrate changes in protein expression. For instance, Western blotting has been employed to analyze bone marrow cell lysates for the expression of proteins such as RANKL. Densitometry of Western blot bands allows for the quantitative assessment of protein levels, often expressed as a fold difference relative to a control sample after normalization to a loading control like β-actin. nih.gov
Western blotting has also been specifically used to investigate the expression of the P2Y14 receptor itself in various cell and tissue types. Studies have identified immunoreactive bands corresponding to the P2Y14 receptor protein at approximately 41 kDa. cardiff.ac.uk A common loading control, GAPDH, is typically detected at around 37 kDa. cardiff.ac.uk
Immunohistochemical studies provide spatial information about protein localization within tissues. For example, immunohistochemistry has shown expression of P2Y14-like receptors on the endothelium of pancreatic arteries. cardiff.ac.uk Similarly, immunohistochemical analysis has been used to examine the expression of proteins like RANKL in tissue sections, such as femurs. nih.gov
Table 1: Examples of Protein Detection using Western Blot and Immunohistochemistry in Related Research
| Method | Protein Detected | Sample Type | Observed Finding | Reference |
| Western Blot | RANKL | Bone marrow cell lysates | Increased expression observed with UDP-Glc treatment | nih.gov |
| Western Blot | P2Y14 Receptor | Rat brain, porcine heart, rat islet, INS-1 cells | Immunoreactive band at ~41 kDa | cardiff.ac.uk |
| Western Blot | GAPDH | Rat brain, porcine heart, rat islet, INS-1 cells | Immunoreactive band at ~37 kDa (loading control) | cardiff.ac.uk |
| Immunohistochemistry | RANKL | Femur tissue sections | Expression observed | nih.gov |
| Immunohistochemistry | P2Y14 Receptor | Pancreatic artery endothelium | Expression observed | cardiff.ac.uk |
RT-PCR and qPCR for mRNA Expression
Reverse transcription polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR) are essential techniques for analyzing gene expression at the mRNA level. These methods are used to determine the presence and relative abundance of specific mRNA transcripts, including those encoding purinergic receptors and downstream signaling molecules, in cells and tissues treated with or otherwise relevant to this compound.
Studies have utilized real-time PCR to quantitatively detect the expression of P2Y14 receptor mRNA. For instance, abundant expression of P2Y14 receptor mRNA has been detected in RBL-2H3 mast cells. nih.gov These studies can also assess the expression of related receptor subtypes, such as the P2Y6 receptor, and compare their expression levels. nih.gov Quantitative analysis is commonly performed using methods like the 2−ΔΔCt method, with normalization to a reference gene, such as GAPDH, to account for variations in RNA input and reverse transcription efficiency. nih.gov
RT-qPCR has also been applied to evaluate the mRNA expression of various P2 receptors in different cell lines, confirming the presence of transcripts for receptors including P2Y14R. uea.ac.uk Beyond receptors, these techniques can be used to measure the mRNA levels of other genes involved in cellular responses modulated by this compound or P2Y14 receptor activation, such as cytokines. uea.ac.uk
Table 2: Examples of mRNA Expression Analysis using RT-PCR and qPCR in Related Research
| Method | Gene(s) Studied | Sample Type | Key Finding | Normalization Control | Reference |
| Real-time PCR | P2Y14 Receptor, P2Y6 Receptor | RBL-2H3 mast cells | Abundant P2Y14R mRNA expression, P2Y6R expression significantly lower | GAPDH | nih.gov |
| RT-qPCR | Various P2 Receptors | MIO-M1 cells | Expression of mRNA for multiple P2 receptors, including P2Y14R, detected | Not specified | uea.ac.uk |
| RT-qPCR | Cytokines (IL-1α, IL-1β, IL-10) | MIO-M1 cells | mRNA expression evaluated in response to relevant stimuli | Not specified | uea.ac.uk |
Flow Cytometry for Cell Analysis
Flow cytometry is a powerful technique for the analysis of cell populations based on their physical characteristics and the expression of cell surface or intracellular markers. In research related to this compound and purinergic signaling, flow cytometry is employed for various applications, including cell phenotyping and the assessment of cellular responses.
Flow cytometry allows for the identification and quantification of distinct cell subsets within a heterogeneous population using fluorescently labeled antibodies that bind to specific cell surface markers. This is crucial for analyzing the composition of cell populations, such as peripheral blood mononuclear cells or hematopoietic stem and progenitor cells (HSPCs) like LSK and SLAM LSK cells. nih.gov Antibodies against lineage markers and specific surface proteins (e.g., CD45.1, CD45.2) are commonly used for this purpose. nih.gov
Beyond basic phenotyping, flow cytometry can be used to assess intracellular parameters and cellular functions. For example, the levels of intracellular reactive oxygen species (ROS), such as mitochondrial superoxide (B77818), can be measured in specific cell populations using fluorescent probes like MitoSOX-red, followed by flow cytometric analysis. nih.gov This provides insight into the metabolic state or activation status of cells.
The technique is also valuable for assessing cellular responses such as apoptosis and cell cycle distribution, although specific examples directly linking this compound to these analyses via flow cytometry were not prominently found in the search results focused on the compound itself. However, flow cytometry is a standard method for these types of cellular analyses in biological research. rsc.orgnih.gov
Table 3: Examples of Flow Cytometry Applications in Related Research
| Application | Cell Type(s) | Markers/Probes Used | Analysis Performed | Reference |
| Cell Population Analysis | Peripheral blood mononuclear cells | Indicated antibodies (not specified in detail) | Quantification of different cell types | nih.gov |
| Cell Phenotyping | PB LSK and SLAM LSK cells | Lineage markers, PE-Cy7–conjugated antibodies | Identification and characterization of specific HSPC subsets | nih.gov |
| Intracellular Measurement | LSK cells | MitoSOX-red | Measurement of mitochondrial superoxide levels | nih.gov |
| Cell Population Contribution | Peripheral blood and bone marrow (transplanted) | Anti-CD45.1 and anti-CD45.2 antibodies | Assessment of donor cell contribution in recipient animals after transplantation | nih.gov |
Theoretical Implications and Future Directions in P2y14 Receptor Research Utilizing Mrs 2690
Advancing Understanding of Purinergic Signaling Networks
Purinergic signaling, mediated by P1 (adenosine) and P2 (nucleotide) receptors, is a complex communication system involved in a wide array of cellular processes nih.govresearchgate.net. P2Y receptors, including P2Y14, are G protein-coupled receptors that respond to extracellular nucleotides and nucleotide sugars nih.govnih.govresearchgate.netgenecards.org. The P2Y14 receptor, specifically activated by UDP-glucose and related compounds, is a key component of this network cardiff.ac.uknih.govpa2online.orgtocris.com. Research with MRS 2690 helps to dissect the specific contributions of P2Y14 within this intricate signaling network.
Elucidating Cross-talk with Other Receptor Systems
The purinergic system interacts with numerous other receptor systems, leading to complex cross-talk that modulates cellular responses scbt.comuea.ac.uknih.govnih.gov. Understanding how P2Y14 receptor signaling integrates with or modifies the activity of other receptor pathways is crucial for a complete picture of cellular communication. Studies using this compound can help to specifically activate P2Y14 receptors and observe the resulting modulation of signaling initiated by other receptor families, such as adrenergic or cholinergic receptors, as has been explored for other purinergic subtypes nih.gov. For example, the potential for P2Y14 receptor activation to influence signaling downstream of Gs-coupled receptors, given its Gi coupling, presents an area for further investigation nih.govjci.orgresearchgate.net.
Exploring Novel P2Y14 Receptor-Mediated Signaling Pathways
While P2Y14 receptors are known to couple primarily to Gi proteins, leading to inhibition of adenylyl cyclase and decreased cAMP levels, research suggests involvement of other downstream pathways nih.govjci.orgresearchgate.net. Studies using this compound have indicated that P2Y14 receptor activation can induce calcium mobilization and activate mitogen-activated protein kinases (MAPKs) such as ERK1/2, P38, and JNK cardiff.ac.uknih.govresearchgate.net. Further exploration with this compound can help to fully map these novel signaling cascades, potentially revealing roles for PI3-kinase-γ, GPCR kinases, and STAT1 phosphorylation in P2Y14-mediated responses researchgate.net.
Data from studies on mast cells illustrate the involvement of multiple pathways downstream of P2Y14 activation by this compound and UDP-glucose:
| Agonist | Effect on HEX Release (EC₅₀) | Signaling Pathway Involvement |
| UDP-glucose | 1150 ± 320 nM nih.govresearchgate.net | Gᵢ-dependent, involves ERK1/2, P38, JNK phosphorylation nih.govresearchgate.net |
| This compound | 103 ± 18 nM nih.govresearchgate.net | Gᵢ-dependent, involves ERK1/2, P38, JNK phosphorylation nih.govresearchgate.net |
These findings highlight the complexity of P2Y14 signaling beyond simple cAMP inhibition and provide a basis for future investigations utilizing this compound to dissect these pathways.
Identification of New Biological Roles for P2Y14 Receptor
The P2Y14 receptor is expressed in various tissues and cell types, and its activation has been implicated in diverse physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation nih.govgenecards.orgjci.orgresearchgate.net. The selective nature of this compound allows for more precise investigation of P2Y14 receptor function in these contexts.
Investigating P2Y14 Receptor Function in Underexplored Tissues or Cell Types
While P2Y14 receptor expression has been noted in immune cells (such as mast cells and neutrophils), the brain, gastrointestinal tract, kidney, and lungs, its specific function in many of these areas remains to be fully elucidated genecards.orgresearchgate.netresearchgate.net. This compound can be a critical tool for probing P2Y14 receptor activity in less-studied tissues or cell populations, such as specific neuronal subtypes, endothelial cells, or various immune cell subsets beyond neutrophils and mast cells genecards.orgaugusta.edunih.gov. For instance, studies have begun to explore its role in pancreatic arteries and Müller cells of the retina cardiff.ac.ukpa2online.orguea.ac.uknih.gov.
Research on porcine pancreatic arteries demonstrated concentration-dependent contractions induced by P2Y14 agonists, with this compound being more potent than UDP-glucose and UDP cardiff.ac.ukpa2online.org.
| Agonist | Relative Potency in Pancreatic Arteries |
| This compound | 10-fold greater than UDP-glucose/UDP cardiff.ac.ukpa2online.org |
| UDP-glucose | ≥ UDP cardiff.ac.ukpa2online.org |
| UDP | ≤ UDP-glucose cardiff.ac.ukpa2online.org |
This data supports the functional expression of P2Y14 receptors in this tissue and highlights the utility of this compound in characterizing this response.
Uncovering Further Physiological and Pathophysiological Relevance
The involvement of P2Y14 receptors in conditions like inflammation and metabolic disorders is becoming increasingly evident nih.govjci.orgresearchgate.net. Future research utilizing this compound can help to uncover additional physiological roles and pathophysiological implications. This could include further investigation into its role in glucose and lipid homeostasis, its potential involvement in pain pathways, or its impact on tissue remodeling and fibrosis nih.govjci.orgresearchgate.net. The ability of this compound to selectively activate P2Y14 receptors in relevant in vitro and in vivo models will be crucial for dissecting these complex roles.
Studies in adipocytes, for example, have shown that P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis, suggesting that modulating this receptor could have therapeutic potential for obesity and type 2 diabetes jci.org.
Contribution to the Development of Next-Generation Pharmacological Tools
This compound itself represents a significant advancement in the pharmacological tools available for studying the P2Y14 receptor due to its potency and selectivity tocris.comtocris.comnih.gov. Its structure and activity profile provide a basis for the rational design of even more refined tools, including more potent agonists, selective antagonists, and allosteric modulators nih.govresearchgate.net. The development of such tools is essential for further dissecting P2Y14 receptor function and evaluating its potential as a therapeutic target. The availability of selective agonists like this compound facilitates the characterization of antagonists, such as PPTN, which have been shown to block this compound-mediated effects in various systems cardiff.ac.ukresearchgate.netnih.govnih.gov. Continued development of the MRS series and other chemical scaffolds, guided by structure-activity relationship studies informed by compounds like this compound, will provide researchers with an increasingly sophisticated toolkit to probe P2Y14 receptor biology nih.govtocris.comnih.govresearchgate.netacs.orgvulcanchem.com.
Guiding the Design of More Potent and Selective P2Y14 Receptor Modulators
This compound serves as a crucial reference compound in the structure-activity relationship (SAR) studies for developing new P2Y14 receptor modulators. By comparing the activity of novel synthetic analogs to that of this compound, researchers can gain insights into the structural features required for potent and selective P2Y14 receptor activation. tocris.com Studies exploring modifications to the nucleobase, ribose, and phosphate (B84403) moieties of UDP-glucose analogs have shown that while the receptor is structurally restrictive in these areas, modifications to the sugar moiety can yield potent agonists like this compound. tocris.com
The knowledge derived from the interaction of this compound with the P2Y14 receptor binding site, potentially involving a "bifurcated binding pocket," can guide the rational design of compounds with improved pharmacological properties. nih.gov This includes the design of both agonists with enhanced potency and selectivity, and the development of novel antagonists. The development of potent and selective antagonists, such as PPTN, has also been guided by research into P2Y14 receptor interactions, complementing the use of agonists like this compound. researchgate.netcardiff.ac.uknih.govacs.org
Facilitating the Discovery of Allosteric Modulators for P2Y14 Receptors
While this compound is an orthosteric agonist, interacting with the primary ligand-binding site, its use can indirectly facilitate the discovery of allosteric modulators. By providing a reliable tool for maximally activating the P2Y14 receptor, researchers can use this compound-stimulated responses to screen for compounds that can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) receptor activity by binding to a distinct site on the receptor. tocris.comnih.gov Observing how candidate compounds alter the efficacy or potency of this compound can indicate an allosteric mechanism of action. This approach is vital for developing a diverse toolkit of P2Y14 receptor modulators, which can offer advantages such as improved selectivity and different modes of action compared to orthosteric ligands.
Potential for Translational Research Insights (without discussing clinical trials of this compound)
Research utilizing this compound provides valuable insights with potential for translational applications, primarily by elucidating the physiological and pathophysiological roles of the P2Y14 receptor. Understanding these roles at a fundamental level is crucial for identifying the therapeutic potential of targeting this receptor in various disease states.
Informing Strategies for Modulating P2Y14 Activity in Preclinical Disease Models
This compound is a key pharmacological tool in preclinical disease models where the P2Y14 receptor is implicated. Its use allows researchers to investigate the consequences of specifically activating P2Y14 receptors in these models. For instance, studies have utilized this compound to explore the role of P2Y14 receptors in inflammatory responses, mast cell degranulation, vasoconstriction, and hematopoietic stem cell mobilization. researchgate.netjci.orgcardiff.ac.uknih.govresearchgate.netnih.govresearchgate.net
By observing the effects of this compound administration in these models, researchers can infer whether P2Y14 receptor activation exacerbates or ameliorates disease symptoms. This information directly informs strategies for modulating P2Y14 activity – whether through agonism or antagonism – as a potential therapeutic approach. For example, if this compound administration in a preclinical model of inflammation worsens the condition, it suggests that P2Y14 receptor antagonism might be a viable therapeutic strategy. Conversely, if activation proves beneficial, the development of potent and stable P2Y14 agonists could be pursued.
Below is a table summarizing some research findings utilizing this compound in preclinical contexts:
| Model/Cell Type | Observed Effect of this compound | Implied Role of P2Y14 Receptor | Potential Therapeutic Strategy |
| Rat RBL-2H3 mast cells | Enhanced degranulation researchgate.netnih.gov | Mediates degranulation researchgate.net | Antagonism |
| Porcine pancreatic arteries | Vasoconstriction cardiff.ac.uk | Mediates vasoconstriction cardiff.ac.uk | Antagonism |
| Rat INS-1 823/13 β-cell line | Inhibited glucose-induced insulin (B600854) release cardiff.ac.uk | Inhibits insulin release cardiff.ac.uk | Antagonism |
| Human neutrophils | Enhanced migration and RhoA activation researchgate.net | Involved in neutrophil function researchgate.net | Modulation depending on context |
| Porcine coronary artery | Vasoconstriction nih.gov | Mediates vasoconstriction nih.gov | Antagonism |
| Hematopoietic stem progenitor cells | Mobilization jci.org | Mediates mobilization jci.org | Agonism (for mobilization) |
Understanding Fundamental Biological Mechanisms Relevant to Disease Processes
The application of this compound extends to probing the fundamental biological mechanisms regulated by P2Y14 receptors that are relevant to various disease processes. Studies using this compound have helped to confirm that P2Y14 receptors are Gαi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and decreased cAMP levels. researchgate.netcardiff.ac.uknih.govnih.gov Furthermore, research indicates that P2Y14 receptor activation can engage other signaling pathways, including MAPK (ERK1/2, p38, JNK) and potentially influence pathways like PI3-kinase-γ and STAT1. researchgate.net
By selectively activating P2Y14 with this compound, researchers can delineate the specific signaling cascades initiated by this receptor subtype in different cell types and tissues. This detailed understanding of the downstream effects of P2Y14 activation is crucial for unraveling the complex biological processes that contribute to diseases such as inflammation, metabolic disorders, and immune dysfunction, where P2Y14 receptors are known to play a role. nih.govresearchgate.net These mechanistic insights provide a foundation for developing targeted therapies that modulate specific points within the P2Y14 signaling network.
Q & A
Q. What is the role of MRS 2690 in vascular contractility studies, and how is its efficacy measured experimentally?
this compound, a selective P2Y14 receptor agonist, is used to study receptor-mediated vasocontractile responses. In porcine pancreatic arteries, its effects are quantified via concentration-response curves, comparing contraction amplitudes (e.g., % of maximal KCl-induced contraction) in control vs. pharmacologically treated tissues (e.g., COX-2 inhibition with DUP 697) . Key methodological steps:
- Tissue preparation : Isolate arteries, mount in organ baths, and equilibrate in oxygenated physiological buffers.
- Dose-response protocols : Apply incremental concentrations of this compound (e.g., 1 nM–10 µM) and record isometric tension.
- Data normalization : Express results relative to a reference agonist (e.g., KCl or U46619) to control for tissue variability .
Q. How can researchers standardize experimental conditions for this compound studies to minimize confounding factors?
- Control variables : Maintain consistent tissue sourcing (e.g., porcine vs. rodent models), buffer composition (pH, ion concentrations), and temperature.
- Pharmacological controls : Use receptor antagonists (e.g., PPTN for P2Y14) to confirm specificity.
- Statistical pre-analysis : Apply power analysis to determine sample size requirements, ensuring reproducibility (n ≥ 5 replicates per group) .
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
Q. How should researchers formulate hypotheses when investigating this compound’s signaling pathways?
- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “this compound-induced contraction in pancreatic arteries is mediated via P2Y14 receptor activation and downstream Rho kinase signaling.”
- Literature alignment : Ground hypotheses in prior findings (e.g., UDP-glucose’s role in P2Y14 activation) and gaps (e.g., tissue-specific signaling variations) .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Animal welfare : Adhere to ARRIVE guidelines for humane endpoints, anesthesia, and euthanasia.
- Ethical review : Obtain approval from institutional animal care committees, ensuring alignment with the MRS Code of Conduct for research integrity .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across tissue types be resolved?
- Mechanistic validation : Perform receptor binding assays or genetic knockdown (siRNA/CRISPR) to confirm P2Y14 dependency in divergent models.
- Cross-tissue comparisons : Systematically compare signaling pathways (e.g., calcium flux, phosphorylated myosin light chain) in arterial vs. non-vascular tissues .
Q. What experimental designs are optimal for isolating P2Y14-specific effects of this compound in complex physiological systems?
- Knockout models : Use P2Y14⁻/⁻ animals or tissues to establish receptor specificity.
- Pathway inhibition : Combine this compound with inhibitors of downstream effectors (e.g., Y-27632 for Rho kinase) to dissect signaling cascades .
Q. How can researchers integrate this compound findings with broader P2Y receptor pharmacology?
- Comparative meta-analysis : Pool data from studies on related agonists (e.g., UDP-glucose, UDP) to identify receptor-ligand interaction patterns.
- Systems biology modeling : Use computational tools (e.g., COPASI) to simulate P2Y14 signaling networks and predict cross-talk with other receptors .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Q. How should researchers address discrepancies between in vitro and in vivo responses to this compound?
- Tissue microenvironment replication : Mimic in vivo conditions (e.g., shear stress, paracrine signaling) in vitro using microfluidic systems.
- Pharmacokinetic profiling : Measure this compound bioavailability and metabolism in vivo to adjust in vitro dosing regimens .
Methodological Resources
- Data reporting : Follow STREGA guidelines for transparent reporting of experimental conditions, including equipment models and software versions .
- Ethical frameworks : Consult the MRS Code of Conduct for participant confidentiality and data integrity standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
